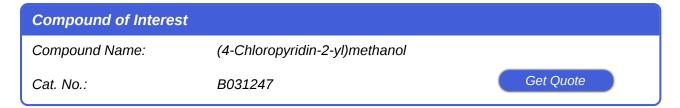


An In-depth Technical Guide to (4-Chloropyridin-2-yl)methanol

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This technical guide provides comprehensive information on **(4-Chloropyridin-2-yl)methanol**, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular and Physicochemical Properties

(4-Chloropyridin-2-yl)methanol is a substituted pyridine derivative. Its molecular structure and properties are summarized below.



Property	Value	Citations
Molecular Formula	C ₆ H ₆ CINO	[1][2][3]
Molecular Weight	143.57 g/mol	[1][3]
CAS Number	63071-10-3	[2][3]
Appearance	Solid, Light yellow to yellow crystals	[2][3]
IUPAC Name	(4-chloropyridin-2-yl)methanol	[1]
Synonyms	4-Chloro-2-pyridinemethanol, 4-Chloro-2- (hydroxymethyl)pyridine	[2][3]
InChI	InChI=1S/C6H6CINO/c7-5-1-2- 8-6(3-5)4-9/h1-3,9H,4H2	[1][2]
InChlKey	UEAIOHHGRGSGGJ- UHFFFAOYSA-N	[1][2]
SMILES	C1=C(C=NC(=C1)CO)CI	

Experimental Protocols

The synthesis of pyridine derivatives is a cornerstone of medicinal chemistry. Below is a representative protocol for the reduction of a related pyridine derivative, which illustrates a common synthetic route to obtain pyridyl methanols. This specific example details the preparation of 2-chloropyridine-4-methanol from ethyl 2-chloroisonicotinate.

Protocol: Synthesis of 2-Chloropyridine-4-methanol via Reduction[4]

This protocol describes the reduction of an ester to an alcohol using sodium borohydride.

Materials:

- Ethyl 2-chloroisonicotinate (55.6g, 0.30mol)
- Ethanol (606mL)



- Zinc chloride (26.6g, 0.20mol)
- Sodium borohydride (14.7g, 0.39mol)
- Hydrochloric acid
- Water
- · Ethyl acetate
- · Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

- To a four-neck flask, add ethanol, ethyl 2-chloroisonicotinate, and zinc chloride.
- Cool the mixture to 5°C.
- Add sodium borohydride in batches, ensuring the temperature is maintained at 5°C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- Monitor the reaction progress using thin-layer chromatography.
- Once the reaction is complete, add hydrochloric acid dropwise to adjust the pH to 4-5.
- Evaporate the solvent.
- · Dissolve the residue in 300mL of water.
- Extract the aqueous solution three times with 300mL of ethyl acetate.
- Wash the combined organic phases once with saturated brine solution.



- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the solution to obtain the product, 2-chloropyridine-4-methanol.

Expected Outcome: This procedure is expected to yield 2-chloropyridine-4-methanol as a colorless liquid with a high yield (92.2% as reported in the cited patent).[4]

Synthetic Workflow and Applications

(4-Chloropyridin-2-yl)methanol serves as a versatile building block in organic synthesis. Its functional groups—the chloropyridine ring and the hydroxymethyl group—allow for a variety of chemical transformations. It is a precursor for more complex molecules, including active pharmaceutical ingredients.

The following diagram illustrates a generalized synthetic workflow where **(4-Chloropyridin-2-yl)methanol** is used as a starting material for the synthesis of more complex derivatives.



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